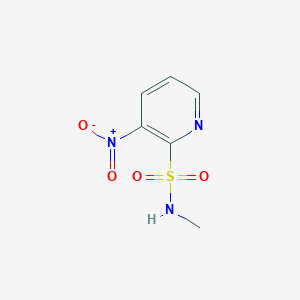

N-methyl-3-nitropyridine-2-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7N3O4S |

|---|---|

Molecular Weight |

217.21 g/mol |

IUPAC Name |

N-methyl-3-nitropyridine-2-sulfonamide |

InChI |

InChI=1S/C6H7N3O4S/c1-7-14(12,13)6-5(9(10)11)3-2-4-8-6/h2-4,7H,1H3 |

InChI Key |

IFXHPDFVJFCSPJ-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of N Methyl 3 Nitropyridine 2 Sulfonamide

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of a pyridine ring typically imparts basic and nucleophilic character. ntnu.nouoanbar.edu.iq However, in N-methyl-3-nitropyridine-2-sulfonamide, the presence of two powerful electron-withdrawing groups—the nitro group at the 3-position and the sulfonamide group at the 2-position—significantly diminishes the electron density across the heterocyclic system. uoanbar.edu.iq

This deactivation has several consequences for the pyridine nitrogen:

Reduced Basicity: The nitrogen atom is substantially less basic compared to unsubstituted pyridine. Protonation requires much stronger acidic conditions, as the electron-withdrawing groups destabilize the resulting positive charge on the pyridinium (B92312) ion. uoanbar.edu.iqresearchgate.net

Decreased Nucleophilicity: The nitrogen's ability to act as a nucleophile in reactions such as alkylation or acylation is severely hampered. Electrophiles will react much more slowly with this substrate than with electron-rich or even unsubstituted pyridines. ntnu.no

While direct reactions at the pyridine nitrogen are less favorable, its electronic influence remains crucial in directing other transformations of the molecule.

Transformations Involving the Nitro Group

The nitro group is a key functional handle on the molecule, enabling a variety of chemical transformations due to its strong electron-withdrawing nature and its ability to be chemically reduced. exlibrisgroup.com

The nitro group of this compound can be reduced to several different oxidation states, with the final product depending on the choice of reducing agent and reaction conditions. These transformations are fundamental in aromatic nitro compound chemistry. wikipedia.org Common reduction pathways include:

Reduction to an Amine: This is the most common transformation and can be achieved with high efficiency. The resulting 2-(N-methylsulfamoyl)pyridin-3-amine is a valuable synthetic intermediate.

Reduction to a Hydroxylamine (B1172632): Milder reducing agents can selectively reduce the nitro group to a hydroxylamine.

Reduction to Azo or Hydrazine Compounds: Under specific conditions, particularly with metallic reducing agents, bimolecular reduction products can be formed.

| Product | Typical Reagents | Oxidation State of Nitrogen |

| Amine (-NH₂) | H₂, Pd/C; Fe, HCl; SnCl₂ | -3 |

| Hydroxylamine (-NHOH) | Zn, NH₄Cl | -1 |

| Azo Compound (-N=N-) | NaBH₄, LiAlH₄ | -1 (average) |

| Hydrazine (-NH-NH-) | Zn, NaOH | -2 |

This table presents generalized reduction pathways for aromatic nitro compounds. wikipedia.org

The 3-nitro group, in concert with the ring nitrogen, strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). The electron-withdrawing effects of these groups stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. uoanbar.edu.iqmdpi.com

In this compound, the positions most activated for nucleophilic attack are C2 and C4. Since the C2 position is already substituted, incoming nucleophiles could potentially target the C4 position, leading to the displacement of a hydride ion, or target the C3 position, resulting in the displacement of the nitro group itself. The latter, known as nitro-group displacement, is a well-documented reaction for 3-nitropyridines, especially with soft nucleophiles like thiolates. mdpi.com

For example, reaction with a thiolate anion (RS⁻) could proceed via the substitution of the nitro group, a reaction that has been observed in related 2-substituted-3-nitropyridine systems. mdpi.com

Table of Potential SNAr Reactions

| Nucleophile | Potential Product |

|---|---|

| Thiolates (RS⁻) | N-methyl-3-(alkylthio)pyridine-2-sulfonamide |

| Alkoxides (RO⁻) | N-methyl-3-alkoxypyridine-2-sulfonamide |

Reactions at the Sulfonamide Moiety

The sulfonamide group also possesses distinct reactivity, although it is generally more stable than the nitro group.

The pKa of this proton is influenced by the electron-withdrawing pyridine ring, making it more acidic than typical alkylsulfonamides. This anion is a potent nucleophile and can participate in various reactions.

Assuming the presence of an N-H bond, the sulfonamide nitrogen can be further functionalized. The formation of the sulfonamide anion (as described in 3.3.1) is the first step in many of these derivatization reactions.

N-Alkylation: The sulfonamide anion can react with alkyl halides or other electrophilic alkylating agents to form tertiary sulfonamides.

N-Acylation: Reaction with acyl chlorides or anhydrides would yield N-acylsulfonamides.

These reactions provide a pathway to more complex molecules, modifying the steric and electronic properties of the sulfonamide group. The synthesis of various sulfonamide derivatives is a cornerstone of medicinal chemistry. mdpi.comnih.gov

Electrophilic and Nucleophilic Reactions on the Pyridine Ring

The reactivity of the pyridine ring in this compound is dominated by the electronic effects of its substituents. The pyridine nitrogen, along with the potent electron-withdrawing nitro and N-methylsulfonamide groups, renders the aromatic system highly electron-deficient.

Electrophilic Reactions:

Electrophilic aromatic substitution on this compound is exceptionally challenging. The pyridine ring itself is inherently less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org The presence of two additional powerful deactivating groups (nitro and sulfonamide) further reduces the nucleophilicity of the ring carbons. Consequently, classic electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation are not expected to proceed under standard conditions. quimicaorganica.orgnih.gov Reaction with strong electrophiles would likely lead to complexation at the pyridine nitrogen rather than substitution on the ring. nih.gov

Nucleophilic Reactions:

In stark contrast to its inertness toward electrophiles, the electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic attack. This enhanced reactivity is a hallmark of nitropyridines. nih.govntnu.no Nucleophiles can attack the carbon atoms of the ring, leading to addition or substitution products.

Two primary mechanisms for nucleophilic attack are prevalent:

Nucleophilic Aromatic Substitution (SNAr): In this mechanism, a nucleophile attacks a ring carbon, displacing a leaving group. For 3-nitropyridine (B142982) derivatives, the nitro group itself can act as a competent leaving group, a reaction that is less common in nitrobenzenes but well-documented in highly activated pyridine systems. nih.gov Studies on related 2-substituted-3-nitropyridines have shown that the 3-nitro group can be selectively displaced by sulfur nucleophiles, such as thiols, in the presence of a base. nih.gov For this compound, attack by a strong nucleophile could potentially lead to the substitution of the nitro group at the C-3 position.

Vicarious Nucleophilic Substitution (VNS): This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. Electrophilic 3-nitropyridines are known to react efficiently with carbanions, such as those derived from alkyl phenyl sulfones, to yield alkylated products. nih.govacs.org The mechanism involves the addition of the carbanion to a carbon atom bearing a hydrogen (typically ortho or para to the nitro group), followed by a base-induced elimination. nih.gov In the case of this compound, VNS could potentially occur at the C-4 position, which is para to the nitro group.

The reaction of 3-nitropyridine with sulfite (B76179) ions has also been reported to yield 5-hydroxyaminopyridine-2-sulfonic acid, demonstrating the ring's susceptibility to nucleophilic addition and subsequent rearrangement. rsc.org

Metal-Catalyzed Reactions Involving this compound

The functional groups present in this compound offer several handles for metal-catalyzed transformations, enabling C-C, C-N, and C-H bond functionalization.

Cross-Coupling Reactions

While the specific compound lacks a typical halide leaving group for standard cross-coupling, the sulfonamide moiety and the pyridine ring itself can be involved in such reactions. Pyridine sulfinates, derived from the corresponding sulfonic acids, have been established as excellent nucleophilic partners in palladium-catalyzed desulfinative cross-coupling reactions with aryl and heteroaryl halides. nih.govbohrium.comacs.org This suggests that the sulfonamide group in this compound could be chemically converted to a sulfinate, which could then participate in Suzuki-Miyaura-type couplings to form C-C bonds at the C-2 position of the pyridine ring. semanticscholar.orgrsc.org This two-step sequence would provide a powerful method for introducing aryl or heteroaryl substituents.

C-H Activation Studies

The sulfonamide group is a well-established directing group in transition-metal-catalyzed C-H activation. acs.org This strategy allows for the regioselective functionalization of otherwise unreactive C-H bonds. In aryl sulfonamides, the sulfonamide group typically directs the metal catalyst to functionalize the C-H bond at the ortho position of the aryl ring. acs.org

For this compound, the sulfonamide group could potentially direct C-H activation in several ways:

Intramolecular C-H Activation: The sulfonamide could direct a catalyst to the C-3 position of the pyridine ring, although this is sterically hindered and electronically disfavored.

Intermolecular C-H Activation: If the nitrogen of the sulfonamide were attached to another aromatic group (instead of a methyl group), it would be expected to direct ortho-C-H functionalization on that ring.

Pyridine as a Directing Group: The pyridine nitrogen itself is a powerful directing group for C-H activation, typically at the C-2 position. eurekaselect.comresearchgate.net However, in this molecule, the C-2 position is already substituted. The strong coordinating ability of the pyridine nitrogen can sometimes hinder C-H activation on the pyridine ring itself unless the nitrogen is temporarily blocked (e.g., as an N-oxide). eurekaselect.com

The synergy or competition between the sulfonamide and the pyridine nitrogen as directing groups would be a key factor in determining the outcome of potential C-H activation reactions. acs.org

Photochemical and Electrochemical Reactivity

Photochemical Reactivity:

The photochemistry of aromatic nitro compounds is characterized by the reactivity of the excited nitro group. Upon irradiation with UV light, aromatic nitro compounds can undergo reduction, particularly in solvents containing abstractable hydrogen atoms. rsc.org The reaction often proceeds through the triplet excited state of the nitro compound, leading to products such as nitroso compounds, azoxy compounds, or amines. rsc.orgdtic.mil The quantum yields for these reactions are often low, with deactivation to the ground state being a major competing process. dtic.mil Photochemical reactions have also been observed for nitropyridines in acidic solutions. acs.org Therefore, it is plausible that this compound, upon irradiation in a suitable proton-donating solvent, could undergo photoreduction of its nitro group.

Electrochemical Reactivity:

The electrochemical behavior of this compound would likely be dominated by the reduction of the nitro group, which is a common and facile electrochemical process for nitroaromatic compounds. This reduction can proceed in steps, potentially allowing for the selective formation of nitroso, hydroxylamino, or amino groups at the C-3 position depending on the electrode potential and pH of the medium.

Furthermore, electrochemical methods have been developed for the direct C-H functionalization of pyridines. For instance, electrochemical meta-C–H sulfonylation of pyridines has been demonstrated, showcasing a net-oxidative reaction. While the target molecule is already sulfonated, this highlights the potential for other electrochemically-driven C-H functionalization reactions on the pyridine ring.

Advanced Structural and Spectroscopic Characterization of N Methyl 3 Nitropyridine 2 Sulfonamide and Its Derivatives

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of N-methyl-3-nitropyridine-2-sulfonamide would be expected to reveal a detailed three-dimensional picture of the molecule's arrangement in the crystalline lattice.

The molecular conformation of this compound would likely be characterized by a non-planar arrangement of its constituent functional groups. The steric hindrance between the sulfonamide group at the C2 position and the nitro group at the C3 position on the pyridine (B92270) ring would necessitate a significant dihedral angle between the plane of the pyridine ring and the S-N bond of the sulfonamide. Similarly, the nitro group would likely be twisted out of the plane of the pyridine ring to minimize steric strain.

The geometry of the sulfonamide nitrogen can vary between sp² (trigonal planar) and sp³ (trigonal pyramidal) hybridization depending on its chemical environment. mdpi.comresearchgate.net For this compound, it would be anticipated to adopt a geometry intermediate between these two states, influenced by the electronic effects of the attached methyl and nitropyridine groups.

Table 1: Hypothetical Selected Bond Lengths and Angles for this compound

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| S-O1 | 1.435 | O1-S-O2 | 119.5 |

| S-O2 | 1.433 | N(pyridine)-C2-S | 118.7 |

| S-N(sulfonamide) | 1.652 | C2-S-N(sulfonamide) | 106.3 |

| S-C2 | 1.768 | C3-C2-S | 120.5 |

| N(sulfonamide)-C(methyl) | 1.471 | C2-C3-N(nitro) | 121.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

Additionally, π-π stacking interactions between the electron-deficient nitropyridine rings of adjacent molecules could contribute to the stability of the crystal lattice. nih.gov The presence of the nitro group enhances the π-acceptor character of the pyridine ring, favoring such interactions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are indispensable for confirming the chemical structure of this compound, especially for assigning the resonances of protons and carbons unequivocally.

While 1D ¹H and ¹³C NMR provide initial information, 2D NMR experiments are necessary for a complete structural assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons on the pyridine ring, allowing for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of the carbon resonances of the pyridine ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations. Key expected correlations would include those between the methyl protons and the sulfonamide nitrogen-linked carbon, and between the pyridine protons and their neighboring carbons, as well as the carbon of the nitro group. This would definitively establish the connectivity between the different functional groups of the molecule.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (in CDCl₃)

| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 4-H | 7.50 | 123.5 | C2, C5, C6 |

| 5-H | 8.35 | 135.0 | C3, C4, C6 |

| 6-H | 9.10 | 152.0 | C2, C4, C5 |

| N-CH₃ | 3.15 | 29.8 | C(sulfonamide) |

| C2 | - | 158.0 | - |

Note: The data in this table is hypothetical and for illustrative purposes.

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline form, complementing X-ray diffraction data. nih.govmit.edu For this compound, ¹³C and ¹⁵N solid-state NMR would be particularly informative.

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would provide information on the number of crystallographically inequivalent molecules in the unit cell, which would manifest as multiple peaks for a single carbon position. nsf.gov Furthermore, ¹⁵N ssNMR would be highly sensitive to the local environment of the three distinct nitrogen atoms (pyridine, nitro, and sulfonamide), providing insights into intermolecular interactions such as hydrogen bonding. researchgate.net Advanced techniques like 2D ¹⁴N-¹H HMQC in the solid state could further probe the proximity of protons to the nitrogen atoms, helping to elucidate the hydrogen bonding network. researchgate.net

High-Resolution Mass Spectrometry and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of this compound. The accurate mass measurement provided by HRMS allows for the confirmation of its molecular formula, C₆H₇N₃O₄S.

In tandem mass spectrometry (MS/MS) experiments, the fragmentation pathways of this compound under conditions like electrospray ionization (ESI) can be predicted based on the known behavior of aromatic sulfonamides. nih.govnih.gov The protonated molecule [M+H]⁺ would likely undergo several characteristic fragmentation steps.

A primary fragmentation event is often the cleavage of the S-N bond, which is a common pathway for sulfonamides. researchgate.net Another significant fragmentation route for aromatic sulfonamides involves the elimination of sulfur dioxide (SO₂), a process that can be influenced by substituents on the aromatic ring. nih.gov Electron-withdrawing groups, such as the nitro group present in the target molecule, can promote this SO₂ extrusion. nih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data and Fragmentation Pathways for this compound

| Ion | Proposed Structure | m/z (calculated) | Fragmentation Pathway |

| [M+H]⁺ | C₆H₈N₃O₄S⁺ | 173.0365 | Protonated parent molecule |

| [M+H - SO₂]⁺ | C₆H₈N₃O₂⁺ | 109.0616 | Loss of sulfur dioxide |

| [C₅H₃N₂O₂]⁺ | 123.0194 | Cleavage of the N-methylsulfonamide group | |

| [CH₃NHSO₂]⁺ | 79.9912 | N-methylsulfonamide fragment |

Note: The m/z values are calculated for the monoisotopic masses and are illustrative of potential fragmentation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound. The vibrational modes of the nitro group (NO₂), the sulfonamide group (SO₂NH), the pyridine ring, and the N-methyl group can all be identified.

The nitro group typically exhibits strong characteristic vibrations. The asymmetric stretching (νas(NO₂)) and symmetric stretching (νs(NO₂)) modes are expected in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. nih.gov The sulfonamide group also has distinct vibrational signatures, including asymmetric and symmetric SO₂ stretching bands.

Studies on similar molecules, such as 2-hydroxy-5-methyl-3-nitro pyridine, have provided detailed assignments of vibrational modes which can serve as a basis for interpreting the spectra of this compound.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1580 | Strong | Weak |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1380 | Strong | Medium |

| Sulfonamide (SO₂) | Asymmetric Stretch | 1330 - 1370 | Strong | Medium |

| Sulfonamide (SO₂) | Symmetric Stretch | 1140 - 1180 | Strong | Medium |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium-Strong | Medium-Strong |

| N-Methyl (CH₃) | C-H Stretch | 2850 - 2960 | Medium | Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of this compound are dictated by the electronic transitions within the molecule. The UV-Vis absorption spectrum is expected to show bands corresponding to π → π* and n → π* transitions. The presence of the nitro-substituted pyridine ring is likely to result in absorption bands in the UV and possibly the visible region of the electromagnetic spectrum. nih.gov

Research on related 2-N-phenylamino-methyl-nitro-pyridine isomers has shown that the position of substituents on the pyridine ring can significantly influence the optical properties. nih.gov The electronic spectra of these compounds are characterized by absorption bands that can be assigned to specific electronic transitions within the molecular framework. nih.gov

While many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways, the specific molecular structure of this compound would determine its emission characteristics.

Table 3: Predicted Electronic Absorption Properties for this compound

| Transition Type | Expected λmax (nm) | Solvent Effects |

| π → π | 250 - 350 | May exhibit solvatochromism |

| n → π | 300 - 450 | Typically shows a blue shift in polar solvents |

Chiroptical Properties and Stereochemical Investigations (if applicable to chiral derivatives)

This compound itself is an achiral molecule. However, the introduction of a chiral center, for instance, by substitution on the pyridine ring or the methyl group, would give rise to chiral derivatives. The stereochemical investigation of such derivatives would necessitate the use of chiroptical techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD).

The synthesis and characterization of chiral sulfonamides are of significant interest due to their prevalence in biologically active molecules. researchgate.net The chiroptical properties of these compounds can provide valuable information about their absolute configuration and conformational preferences in solution. researchgate.net For chiral derivatives of this compound, theoretical calculations could be employed to predict the CD spectra, which could then be compared with experimental data to assign the stereochemistry. The study of chiral imidazole (B134444) derivatives has demonstrated the utility of chiroptical methods in characterizing the three-dimensional structure of heterocyclic compounds. rsc.org

Computational and Theoretical Studies on N Methyl 3 Nitropyridine 2 Sulfonamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to describing the distribution of electrons within a molecule, which in turn governs its physical and chemical properties. For N-methyl-3-nitropyridine-2-sulfonamide, these calculations can map out its electronic landscape, identifying regions of high and low electron density that are key to its interactions.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comnih.gov

A small energy gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the sulfonamide nitrogen and the pyridine (B92270) ring, which are the more electron-rich portions of the molecule. Conversely, the LUMO is anticipated to be concentrated on the nitro group and the pyridine ring, given their strong electron-accepting nature. This distribution facilitates intramolecular charge transfer from the sulfonamide moiety to the nitropyridine system. nih.govresearchgate.net

Theoretical calculations, typically using DFT at a level like B3LYP/6-311G++(d,p), would be employed to determine the energies of these orbitals. nih.gov The resulting energy gap provides a quantitative measure of the molecule's kinetic stability.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) | Description |

| HOMO Energy | -7.25 | Represents the electron-donating capacity. |

| LUMO Energy | -3.10 | Represents the electron-accepting capacity. |

| Energy Gap (ΔE) | 4.15 | Indicates high kinetic stability and low reactivity. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. researchgate.netconicet.gov.ar

In this compound, the most negative electrostatic potential is expected to be localized around the oxygen atoms of both the sulfonamide and the nitro groups, as these are the most electronegative atoms. conicet.gov.armdpi.com These regions represent the primary sites for interactions with electrophiles or hydrogen bond donors. The pyridine nitrogen also contributes to the negative potential. Conversely, a significant region of positive potential would be found around the hydrogen atom attached to the sulfonamide nitrogen, indicating its acidic character. conicet.gov.ar The aromatic protons of the pyridine ring would also exhibit positive potential.

Table 2: Predicted Electrostatic Potential (V_min and V_max) at Key Sites

| Molecular Site | Predicted Potential (kcal/mol) | Implication |

| Sulfonyl Oxygen Atoms | -45.0 (V_min) | Strong nucleophilic character; site for H-bonding. |

| Nitro Oxygen Atoms | -40.0 (V_min) | Strong nucleophilic character. |

| Sulfonamide N-H Proton | +55.0 (V_max) | High electrophilic character; acidic proton. |

| Pyridine Nitrogen | -30.0 (V_min) | Nucleophilic character and site for protonation. |

Density Functional Theory (DFT) Studies for Reactivity Prediction

DFT is a highly effective computational method for investigating the reactivity of molecules by modeling their electronic density. sci-hub.seresearchgate.net It is widely used to explore reaction mechanisms and predict thermodynamic properties like acidity and basicity.

DFT calculations can map the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. By calculating the energy of the transition state, the activation energy (Ea) for a reaction can be determined, providing a measure of the reaction rate.

For this compound, a relevant reaction to study would be its hydrolysis, which involves the cleavage of the sulfur-nitrogen bond. DFT calculations could model the stepwise pathway, likely involving the nucleophilic attack of a water molecule on the sulfur atom. The calculations would reveal the geometry of the transition state and the energy barrier for the reaction, thereby predicting the compound's stability in aqueous environments.

The structure of this compound contains both an acidic site (the N-H proton of the sulfonamide) and basic sites (the pyridine nitrogen and sulfonamide nitrogen). DFT can be used to predict the pKa values associated with these sites.

The acidity of the sulfonamide proton is significantly influenced by the strong electron-withdrawing nature of the adjacent sulfonyl group and the 3-nitropyridine (B142982) ring. These groups stabilize the resulting conjugate base upon deprotonation, thereby increasing the acidity. Computational studies on similar sulfonamides have shown them to be weak acids. researchgate.net

The basicity is primarily associated with the lone pair of electrons on the sp²-hybridized pyridine nitrogen. However, the presence of the electron-withdrawing nitro group on the pyridine ring is expected to decrease its basicity significantly compared to unsubstituted pyridine. masterorganicchemistry.comnih.gov The nitrogen of the N-methylsulfonamide group is generally considered non-basic due to the delocalization of its lone pair into the S=O bonds. conicet.gov.ar

Table 3: Predicted Acidity and Basicity Constants

| Site | Predicted pKa | Property |

| Sulfonamide N-H | ~8.5 | Weakly acidic |

| Pyridine Nitrogen (conjugate acid) | ~1.5 | Weakly basic |

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a flexible molecule are determined by the ensemble of its low-energy conformations. Conformational analysis involves exploring the potential energy surface by rotating the molecule's single bonds to identify stable conformers (local minima) and the energy barriers between them.

For this compound, the key sources of conformational flexibility are the rotations around the C-S and S-N bonds. A systematic scan of the dihedral angles associated with these bonds would reveal the molecule's conformational landscape. Studies on similar sulfonamides have shown that the geometry around the sulfonamide nitrogen can be nearly planar, and specific orientations are preferred to minimize steric hindrance and optimize electronic interactions. irdg.orgmdpi.com The orientation of the N-methyl group and the pyridine ring relative to the sulfonyl oxygens would define the major conformers. DFT calculations can precisely determine the geometries and relative energies of these conformers, providing insight into the most probable shapes the molecule will adopt.

Table 4: Hypothetical Relative Energies of Stable Conformers

| Conformer | Dihedral Angle (C-C-S-N) | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 90° | 180° | 0.00 |

| B | -90° | 180° | 0.25 |

| C | 90° | 60° | 1.50 |

Molecular Dynamics Simulations for Solution Behavior and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can elucidate its behavior in a solvent, revealing crucial information about its conformational flexibility, solvation structure, and dynamic interactions with solvent molecules.

The process involves creating a simulation box containing one or more solute molecules (this compound) and a large number of solvent molecules (e.g., water, ethanol (B145695), DMSO). The interactions between all atoms are governed by a force field, a set of parameters and equations that describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom is tracked over a simulated time period, typically nanoseconds to microseconds.

Key Research Findings from MD Simulations:

Solvation Shell Analysis: Radial Distribution Functions (RDFs) can be calculated from the simulation trajectory to understand the arrangement of solvent molecules around specific atoms or functional groups of the solute. For this compound, RDFs would likely show strong structuring of polar solvents like water around the nitro (NO₂) and sulfonamide (SO₂NH) groups due to hydrogen bonding and dipole-dipole interactions. Studies on other polyelectrolytes in aqueous solution have demonstrated how the presence of charged groups and hydrophobic side chains affects hydration and conformational dynamics. bohrium.comnih.gov

Conformational Dynamics: The sulfonamide and methyl groups can rotate relative to the pyridine ring. MD simulations can map the potential energy surface associated with these rotations (e.g., the C-S-N-C dihedral angle) to identify the most stable conformers in solution and the energy barriers for interconversion.

Hydrogen Bonding: The sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (S=O). Simulations can quantify the number and lifetime of hydrogen bonds formed between the solute and solvent molecules, which is critical for understanding its solubility and interaction profile.

Illustrative Data Table: Radial Distribution Function (RDF) Peaks

The following table illustrates hypothetical peak distances (g(r) max) from an MD simulation of this compound in water, indicating the most probable distance of water oxygen atoms from key sites on the solute.

| Solute Atom/Group | Peak Distance (r) [Å] | Coordination Number (Illustrative) |

| Sulfonamide Oxygen (O=S) | 2.85 | 3.1 |

| Sulfonamide Hydrogen (N-H) | 1.90 | 1.0 |

| Nitro Group Oxygen (O=N) | 2.95 | 2.8 |

| Pyridine Nitrogen (N) | 3.10 | 2.5 |

Spectroscopic Property Prediction and Validation

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a highly effective tool for predicting the spectroscopic properties of molecules. sci-hub.se These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, DFT calculations can provide accurate predictions of its vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra.

The process involves first optimizing the molecular geometry of the compound at a selected level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Following optimization, frequency calculations are performed to predict IR and Raman spectra, while NMR shielding tensors are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com

Detailed Research Findings:

Vibrational Spectroscopy (IR/Raman): Theoretical calculations can predict the wavenumbers and intensities of vibrational modes. For this compound, characteristic frequencies would include:

Asymmetric and symmetric SO₂ stretching modes (typically ~1350 cm⁻¹ and ~1160 cm⁻¹).

Asymmetric and symmetric NO₂ stretching modes (typically ~1530 cm⁻¹ and ~1350 cm⁻¹).

N-H stretching of the sulfonamide group (~3300 cm⁻¹).

C-H stretching modes for the methyl group and pyridine ring.

Pyridine ring breathing modes. Computational studies on similar molecules like 2-hydroxy-5-methyl-3-nitropyridine (B188116) have shown excellent agreement between DFT-calculated vibrational frequencies and experimental data, allowing for precise assignment of each band. researchgate.net

NMR Spectroscopy (¹H and ¹³C): GIAO calculations can predict the chemical shifts of hydrogen and carbon atoms. The predicted shifts for this compound would reflect the electron-withdrawing effects of the nitro and sulfonamide groups, causing downfield shifts for protons and carbons on the pyridine ring. The chemical shift of the N-methyl protons would also be predicted. Comparing these calculated values with experimentally obtained spectra is a standard method for structural validation.

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data

This table presents a hypothetical comparison between DFT-predicted and experimentally measured values for key spectroscopic features of this compound.

| Spectroscopic Feature | Predicted Value (DFT/B3LYP) | Experimental Value (Hypothetical) |

| IR Frequency (cm⁻¹) | ||

| SO₂ Asymmetric Stretch | 1355 | 1350 |

| NO₂ Asymmetric Stretch | 1532 | 1528 |

| ¹H NMR Shift (ppm) | ||

| Pyridine H-4 | 8.95 | 8.91 |

| Pyridine H-5 | 8.10 | 8.05 |

| Pyridine H-6 | 9.20 | 9.15 |

| N-Methyl (CH₃) | 3.15 | 3.12 |

| ¹³C NMR Shift (ppm) | ||

| Pyridine C-2 | 152.4 | 151.9 |

| Pyridine C-3 | 145.1 | 144.7 |

| N-Methyl (CH₃) | 29.8 | 29.5 |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. jcsp.org.pk By developing a mathematical model, QSPR can predict the properties of new or untested compounds based solely on their molecular structure, saving significant time and resources. For this compound, QSPR models could be developed to predict properties like solubility, melting point, boiling point, or chromatographic retention times.

The QSPR process involves:

Dataset Selection: Assembling a diverse set of molecules (e.g., various sulfonamides) with reliable experimental data for the property of interest.

Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that encode its constitutional, topological, geometric, and electronic features.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that links a subset of descriptors to the property.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Studies on broader classes of sulfonamides have successfully used QSPR to model properties like thermal energy, heat capacity, and entropy. researchgate.net These models often employ topological indices (which describe molecular branching and size) and quantum chemical descriptors (like LUMO energy) to achieve high predictive accuracy. jcsp.org.pk

Illustrative QSPR Model and Data Table

A hypothetical QSPR model for predicting the aqueous solubility (LogS) of a series of pyridine sulfonamides might take the form of a linear equation:

LogS = c₀ + c₁(TPSA) + c₂(logP) + c₃(MW)*

Where:

LogS is the logarithm of the aqueous solubility.

TPSA is the Topological Polar Surface Area.

logP is the logarithm of the octanol-water partition coefficient.

MW is the molecular weight.

c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.

The following table shows hypothetical descriptor values and predicted LogS for this compound based on such a model.

| Compound Name | TPSA (Ų) | logP | MW ( g/mol ) | Predicted LogS |

| This compound | 115.5 | 1.25 | 219.21 | -2.85 |

Chemical Applications of N Methyl 3 Nitropyridine 2 Sulfonamide and Its Derivatives

Role as a Synthetic Building Block in Complex Molecule Synthesis

The structure of N-methyl-3-nitropyridine-2-sulfonamide makes it a valuable intermediate in the synthesis of more complex molecules. The pyridine (B92270) core, activated by the nitro group and bearing a reactive sulfonamide moiety, offers multiple sites for functionalization.

The pyridine ring in this compound is susceptible to various modifications. The electron-withdrawing nature of the nitro and sulfonamide groups facilitates nucleophilic aromatic substitution reactions, primarily at positions 4 and 6. This allows for the introduction of a wide range of functional groups. Furthermore, the nitro group itself can be a handle for further transformations. For instance, reduction of the nitro group to an amino group would yield a highly versatile intermediate, 3-amino-N-methylpyridine-2-sulfonamide, which can undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents at the 3-position.

The sulfonamide group can also direct ortho-metalation, allowing for functionalization at the 3-position, although the presence of the nitro group would influence the regioselectivity of such reactions.

Table 1: Potential Pyridine Ring Functionalization Reactions

| Reagent/Condition | Expected Product |

| 1. H₂, Pd/C 2. NaNO₂, HCl 3. CuCN | 3-cyano-N-methylpyridine-2-sulfonamide |

| 1. H₂, Pd/C 2. NaNO₂, HCl 3. H₂O, Δ | 3-hydroxy-N-methylpyridine-2-sulfonamide |

| NaOMe, MeOH | 4-methoxy-N-methyl-3-nitropyridine-2-sulfonamide |

| KCN, DMSO | 4-cyano-N-methyl-3-nitropyridine-2-sulfonamide |

This table presents hypothetical but chemically plausible functionalization reactions based on the known reactivity of substituted pyridines.

Pyridine sulfonamides are valuable scaffolds for the construction of fused heterocyclic systems. eurjchem.comacs.org The functional groups on this compound can participate in cyclization reactions to form bicyclic and polycyclic structures. For example, following the reduction of the nitro group to an amine, the resulting ortho-amino sulfonamide derivative could be a precursor for the synthesis of fused systems like pyrazolo[3,4-b]pyridines or thieno[3,2-b]pyridines, which are important pharmacophores. The amino group can react with various reagents to build a second ring fused to the pyridine core.

Applications in Ligand Design for Coordination Chemistry

Pyridine and sulfonamide moieties are both excellent coordinating groups for a variety of metal ions. lookchem.commdpi.com This makes this compound and its derivatives attractive candidates for the design of novel ligands for coordination chemistry and catalysis.

The nitrogen atom of the pyridine ring and one of the oxygen atoms or the nitrogen atom of the sulfonamide group can act as a bidentate chelating ligand for transition metals. The specific coordination mode would depend on the metal ion and the reaction conditions. The presence of the N-methyl group prevents coordination via the sulfonamide nitrogen after deprotonation, which is a common binding mode for primary and secondary sulfonamides. However, coordination through the sulfonyl oxygens is still possible. The electronic properties of the ligand, and thus its coordination behavior, can be tuned by modifying the substituents on the pyridine ring.

Table 2: Potential Coordination Complexes with Transition Metals

| Metal Ion | Potential Coordination Mode |

| Cu(II) | Bidentate (Pyridine-N, Sulfonyl-O) |

| Pd(II) | Monodentate (Pyridine-N) or Bidentate |

| Ru(II) | Bidentate (Pyridine-N, Sulfonyl-O) |

| Zn(II) | Bidentate (Pyridine-N, Sulfonyl-O) |

This table illustrates plausible coordination modes and is for illustrative purposes only.

Metal complexes derived from pyridine-based ligands have found widespread use in catalysis. nih.govnbinno.com The electronic environment around the metal center, which is crucial for its catalytic activity, can be modulated by the ligand. The electron-withdrawing nitro group on the pyridine ring of this compound would make the corresponding metal complexes more electrophilic, which could be beneficial for certain catalytic transformations such as Lewis acid catalysis or oxidation reactions.

Development of Novel Reagents and Catalysts

The unique combination of functional groups in this compound also opens avenues for its development into novel reagents or organocatalysts. The pyridine nitrogen provides a basic site, while the sulfonamide and nitro groups confer specific electronic and steric properties.

Derivatives of this compound could be designed to act as chiral ligands for asymmetric catalysis by introducing chiral moieties. Furthermore, the pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which can be used as phase-transfer catalysts or ionic liquids with specific properties tailored by the substituents on the pyridine ring. The development of such reagents from pyridine sulfonamides is an active area of research. rsc.org

Material Science Applications

There is currently no available research detailing the use of this compound or its direct derivatives in material science, including applications as optical or conductive materials.

Polymer Chemistry Applications

No studies have been found that describe the incorporation of this compound into polymer chains or its use as an additive or modifier in polymer chemistry.

Analytical Chemistry Applications

No published research could be located that investigates the use of this compound in analytical chemistry. This includes its potential application as a chemosensor for the detection of specific analytes or its use in separation techniques such as chromatography.

Derivatives and Structural Modifications of N Methyl 3 Nitropyridine 2 Sulfonamide

Systematic Modification of the Pyridine (B92270) Ring Substituents

The functionalization of the pyridine ring is a key strategy for creating derivatives of N-methyl-3-nitropyridine-2-sulfonamide. The introduction of various substituents at different positions on the ring can significantly influence the molecule's electronic properties and spatial arrangement.

Research into related 3-nitropyridines has demonstrated versatile methods for introducing carbon-based side chains. For instance, 2-chloro-3-nitropyridines can be converted into 2-methyl-3-nitropyridines. mdpi.comnih.govresearchgate.net This is typically achieved through a reaction with a malonic ester anion, followed by hydrolysis and decarboxylation. mdpi.comresearchgate.net The resulting 2-methyl group can be further modified. For example, it can react with various aromatic aldehydes in the presence of a catalyst like piperidine (B6355638) to yield 2-styryl-3-nitropyridines. mdpi.comresearchgate.net This transformation provides a route to extend the conjugation of the system and introduce diverse aryl groups.

Furthermore, direct amination of the pyridine ring in 3-nitropyridine (B142982) derivatives has been explored. ntnu.no Depending on the reaction conditions and the aminating agent used, such as hydroxylamine (B1172632) or 4-amino-1,2,4-triazole, an amino group can be introduced at various positions on the ring, leading to compounds like 2-amino-4-methyl-5-nitropyridine. ntnu.no The electron-donating or -withdrawing nature of existing substituents on the ring influences the regioselectivity of these amination reactions. ntnu.no

The following table summarizes some examples of pyridine ring modifications on related nitropyridine scaffolds.

| Starting Material | Reagents | Product | Modification Type |

| 2-Chloro-3-nitropyridine (B167233) | 1. Diethyl malonate, K2CO3, THF2. H2SO4 (aq) | 2-Methyl-3-nitropyridine | Introduction of a methyl group |

| 2-Methyl-3,5-dinitropyridine | Aromatic aldehyde, piperidine, toluene | 2-Styryl-3,5-dinitropyridine | Knoevenagel condensation |

| 4-Methyl-3-nitropyridine | Hydroxylamine, KOH, ZnCl2, methanol (B129727) | 2-Amino-4-methyl-5-nitropyridine | Vicarious nucleophilic amination |

Variations at the Sulfonamide Nitrogen Atom

In studies on related sulfonamide-based inhibitors, converting a secondary sulfonamide to a tertiary sulfonamide was found to have minimal impact on certain biological activities, suggesting flexibility for modification at this position. nih.gov This allows for the introduction of various alkyl or aryl groups to fine-tune physicochemical properties. For example, replacing a propargyl group with a bulkier neopentyl group has been investigated. nih.gov

The table below illustrates potential variations at the sulfonamide nitrogen, based on modifications performed on analogous sulfonamide structures.

| Parent Structure Feature | Modification | Resulting Structure Feature | Potential Impact |

| Secondary Sulfonamide (N-H) | N-alkylation (e.g., with neopentyl bromide) | Tertiary Sulfonamide (N-neopentyl) | Altered physicochemical and pharmacokinetic properties |

| Secondary Sulfonamide (N-H) | N-arylation | Tertiary Sulfonamide (N-aryl) | Introduction of aromatic interactions |

Alterations of the Nitro Group (e.g., reduction to amino, conversion to other functionalities)

The nitro group on the pyridine ring is a versatile functional group that can be transformed into a variety of other substituents, significantly diversifying the available derivatives.

A common transformation is the reduction of the nitro group to an amino group. nih.gov This conversion fundamentally changes the electronic nature of the substituent from strongly electron-withdrawing to electron-donating. The resulting aminopyridine sulfonamide can then serve as a precursor for further modifications, such as acylation or alkylation. nih.gov

The nitro group in activated nitropyridines can also be displaced through nucleophilic aromatic substitution (SNAr). mdpi.comnih.gov Thiolate anions, for example, have been shown to readily displace a nitro group at the 3-position of the pyridine ring. mdpi.comnih.gov This reaction is influenced by the presence of other substituents on the ring; for instance, the presence of a second nitro group can affect the regioselectivity of the substitution. mdpi.com

| Starting Functionality | Reagents/Conditions | Resulting Functionality | Reaction Type |

| 3-Nitro group | Reducing agents (e.g., H2, Pd/C) | 3-Amino group | Reduction |

| 3-Nitro group | Thiolate anions (e.g., BnSNa) | 3-Thioether group | Nucleophilic Aromatic Substitution |

Synthesis of Analogs with Different Ring Systems

Replacing the pyridine ring with other aromatic or heterocyclic systems is a common strategy in medicinal chemistry to explore bioisosteric replacements and investigate the importance of the pyridine nitrogen for a compound's properties.

For instance, in a series of related sulfonamide inhibitors, a thiophene (B33073) ring was successfully replaced with a 4-fluoro-benzene ring or a benzothiophene (B83047) ring while retaining biological potency. nih.gov This suggests that for this compound, analogs where the pyridine ring is replaced by other six-membered heterocycles (e.g., pyrimidine, pyrazine) or five-membered rings (e.g., thiazole, pyrazole) could be synthesized. The synthesis of such analogs would likely require a de novo approach, starting from the corresponding heterocyclic amine or halide. The development of purinone analogues with different ring systems has also been explored as inhibitors of cyclic-AMP phosphodiesterase. nih.gov

| Original Ring System | Potential Replacement Ring Systems | Rationale |

| Pyridine | Benzene (B151609), Thiophene, Benzothiophene | Exploration of bioisosteric replacements |

| Pyridine | Pyrimidine, Pyrazine | Alteration of H-bonding capabilities |

| Pyridine | Thiazole, Pyrazole, Imidazole (B134444) | Modification of ring size and electronics |

Stereoselective Synthesis of Chiral Derivatives (if applicable)

The parent compound, this compound, is achiral. Chiral derivatives could be synthesized by introducing chiral centers, for example, through modifications of substituents on the pyridine ring or at the sulfonamide nitrogen. If a substituent with a stereocenter is introduced, stereoselective synthesis would be necessary to obtain enantiomerically pure compounds. For instance, if a chiral amine were to be used to create a tertiary sulfonamide, a chiral derivative would be formed. However, based on the available literature for this specific class of compounds, extensive research into the stereoselective synthesis of chiral derivatives has not been a primary focus.

Combinatorial Chemistry Approaches for Derivative Libraries

Combinatorial chemistry, particularly using solid-phase synthesis, is a powerful tool for generating large libraries of related compounds for screening purposes. nih.gov For the synthesis of this compound derivatives, a combinatorial approach could be employed. For example, a resin-bound 3-nitropyridine-2-sulfonyl chloride could be reacted with a library of different primary and secondary amines to generate a diverse set of sulfonamides. Similarly, a resin-bound aminopyridine could be reacted with a library of sulfonyl chlorides. Such approaches are well-suited for exploring the structure-activity relationships of variations at the sulfonamide nitrogen. The use of solid-phase synthesis for creating libraries of nitrogen-containing heterocycles is a well-established field. nih.gov

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of functionalized pyridine (B92270) derivatives often relies on multi-step processes that may involve harsh reagents or produce significant waste. Future research should prioritize the development of green and sustainable synthetic pathways to N-methyl-3-nitropyridine-2-sulfonamide. Current methods for analogous compounds, such as the functionalization of 2-chloro-3-nitropyridines, provide a starting point. mdpi.comresearchgate.net However, emerging strategies could offer substantial improvements.

Key areas for investigation include:

Catalytic C-H Activation: Direct C-H sulfonamidation on a 3-nitropyridine (B142982) precursor would be a highly atom-economical approach, eliminating the need for pre-functionalized starting materials like halogenated pyridines.

Flow Chemistry: Continuous flow reactors could enable better control over reaction parameters (temperature, pressure, mixing), potentially improving yields and safety, especially for nitration reactions.

Eco-Friendly Solvents: Moving away from traditional volatile organic compounds towards greener alternatives like deep eutectic solvents (DES) or water-based systems could significantly reduce the environmental impact of the synthesis. researchgate.net Research has demonstrated the successful synthesis of various sulfonamides in sustainable solvents like ChCl/glycerol. researchgate.net

| Approach | Traditional Method (Hypothetical) | Sustainable Future Direction | Key Advantages |

|---|---|---|---|

| Starting Material | Multi-step synthesis from pyridine | Direct functionalization of 3-nitropyridine | Fewer steps, reduced waste |

| Key Transformation | Nucleophilic aromatic substitution on 2-chloro-3-nitropyridine (B167233) | Transition-metal-catalyzed C-H sulfonamidation | Higher atom economy, avoids halogenated intermediates |

| Solvents | Volatile organic compounds (e.g., THF, DMF) | Deep eutectic solvents, water, or bio-based solvents | Reduced environmental impact, improved safety |

| Process Technology | Batch processing | Continuous flow chemistry | Enhanced safety, scalability, and reproducibility |

Exploration of Novel Reactivity Patterns

The unique electronic landscape of this compound, characterized by an electron-deficient pyridine ring, suggests a rich and complex reactivity profile that warrants thorough investigation.

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the pyridine ring for SNAr reactions. While SNAr on nitropyridines is known, the interplay between the directing effects of the nitro and sulfonamide groups in this specific isomer is unexplored. mdpi.comresearchgate.net Systematic studies with a range of nucleophiles (O, N, S-based) could reveal regioselectivity patterns and lead to a diverse library of new derivatives. mdpi.com

Reduction of the Nitro Group: The nitro group is a versatile functional handle. Its reduction to an amino group would yield N-methyl-3-aminopyridine-2-sulfonamide, a key intermediate for further diversification. This amino group could be diazotized or used in coupling reactions to build more complex molecular architectures.

Reactivity of the Sulfonamide Moiety: The N-H proton of the sulfonamide group is acidic and can be deprotonated to generate an anion. This anion could participate in alkylation, arylation, or other reactions, providing a route to N-substituted derivatives with tailored properties.

Advanced Theoretical Modeling and Machine Learning in Compound Design

Computational chemistry offers powerful tools to predict and understand the properties of this compound before embarking on extensive laboratory work.

DFT Calculations: Density Functional Theory (DFT) can be used to model the molecule's geometry, electronic structure, and spectroscopic properties (IR, NMR). researchgate.netresearchgate.net Calculating the molecular electrostatic potential (MEP) surface can identify sites susceptible to electrophilic or nucleophilic attack, guiding the exploration of its reactivity. researchgate.net

NBO and HOMO-LUMO Analysis: Natural Bond Orbital (NBO) analysis can provide insights into intramolecular interactions, such as hydrogen bonding. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting electronic transitions and charge transfer characteristics, which are relevant for optical and electronic materials. researchgate.netnih.gov

Machine Learning (ML): As data on related pyridine sulfonamides becomes available, ML models could be trained to predict properties such as solubility, reactivity, or thermal stability for newly designed derivatives. This would accelerate the discovery of compounds with specific target characteristics for materials science applications.

| Computational Method | Predicted Parameter/Insight | Potential Application |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, NMR shifts | Validation of experimental structures and spectra |

| Molecular Electrostatic Potential (MEP) | Electron-rich and electron-poor regions | Predicting sites for nucleophilic/electrophilic attack |

| HOMO-LUMO Energy Gap | Electronic transition energies, chemical reactivity | Screening for potential optical and electronic properties |

| Natural Bond Orbital (NBO) Analysis | Intramolecular charge transfer and hydrogen bonding | Understanding molecular stability and conformation |

Integration into Supramolecular Assemblies

The field of crystal engineering and supramolecular chemistry could greatly benefit from the structural motifs offered by this compound. The molecule contains multiple hydrogen bond donors (sulfonamide N-H) and acceptors (sulfonamide O, nitro O, pyridine N), making it an excellent candidate for building ordered solid-state structures. researchgate.netnih.gov

Future research should focus on:

Cocrystal Formation: Systematic screening of this compound with various coformers (e.g., other pyridines, carboxylic acids) could lead to the discovery of novel cocrystals with tailored physical properties, such as melting point or solubility. The sulfonamide group is known to form robust supramolecular synthons. researchgate.netnih.gov

Self-Assembly: In solution, the directed hydrogen bonding capabilities could drive self-assembly into higher-order structures like organogels or liquid crystals. The interplay between hydrogen bonding and π-π stacking of the pyridine rings could be a key factor in controlling these assemblies.

| Functional Group | Potential Supramolecular Synthon | Interaction Type |

|---|---|---|

| Sulfonamide (-SO₂NH-) | Centrosymmetric R²₂(8) dimer | N-H···O Hydrogen Bond |

| Sulfonamide (-SO₂NH-) | C(4) chain or catemer | N-H···O Hydrogen Bond |

| Pyridine Nitrogen | Heterodimer with H-bond donors | N···H-X Hydrogen Bond |

| Nitropyridine Ring | Offset or face-to-face stacks | π-π Stacking Interaction |

Potential in Advanced Material Science and Engineering (non-biological focus)

The combination of a nitro group and an aromatic heterocyclic ring suggests potential applications in materials science.

Energetic Materials: The high nitrogen and oxygen content, coupled with a positive heat of formation, could impart energetic properties to the molecule. Theoretical calculations of density and detonation velocity could provide an initial assessment of its potential in this area.

Non-Linear Optics (NLO): Molecules with significant intramolecular charge transfer, often found in push-pull systems (electron-donating and electron-withdrawing groups on an aromatic ring), can exhibit NLO properties. The reduction of the nitro group to an amino group would create such a system, which could be explored for applications in optoelectronics. nih.gov

Fluorescent Probes: While the nitro group often quenches fluorescence, its substitution via SNAr with fluorogenic moieties could produce novel dyes or fluorescent sensors. The parent scaffold provides a platform for developing such materials. mdpi.com

New Catalyst Development Based on this compound Scaffolds

The pyridine nitrogen and the sulfonamide oxygen atoms are potential coordination sites for metal ions. This opens up the possibility of using this compound as a ligand in coordination chemistry and catalysis. By introducing chiral centers into the molecule, it could be developed into a scaffold for asymmetric catalysis. The electronic properties of the ligand, and thus the catalytic activity of the corresponding metal complex, could be fine-tuned by modifying the substituents on the pyridine ring.

Interdisciplinary Research Opportunities in Pure Chemistry

The study of this compound is inherently interdisciplinary. It provides a platform where synthetic organic chemists can collaborate with physical chemists, computational modelers, and materials scientists. Investigating its reaction mechanisms would provide fundamental insights for physical organic chemistry. Its crystallization behavior is a subject for solid-state chemists, while its potential as a ligand engages inorganic and organometallic chemists. Such collaborative efforts are essential to fully unlock the scientific potential of this and related molecules.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N-methyl-3-nitropyridine-2-sulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sulfonylation of 3-amino-2-nitropyridine derivatives. A common approach involves reacting the corresponding amine with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions . Optimization may include adjusting stoichiometry, temperature (e.g., 0–5°C for exothermic reactions), and solvent choice (e.g., dichloromethane or THF). Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .

Q. How can spectroscopic techniques (NMR, FTIR, MS) be applied to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify characteristic peaks for the pyridine ring (δ 8.5–9.0 ppm for aromatic protons), sulfonamide NH (δ ~7.5 ppm, broad singlet), and methyl groups (δ ~3.0 ppm for N-methyl) .

- FTIR : Look for sulfonamide S=O stretching (1330–1370 cm⁻¹ and 1150–1200 cm⁻¹) and nitro group vibrations (1520–1560 cm⁻¹) .

- Mass Spectrometry : ESI-MS or MALDI-TOF can confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 245.1 for C₆H₇N₃O₄S) and fragmentation patterns .

Q. What solvent systems are suitable for studying the solubility and stability of this compound?

- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF), chlorinated solvents (CH₂Cl₂), and alcohols (methanol, ethanol). Stability studies should monitor degradation under UV light, varying pH (1–12), and elevated temperatures (40–80°C) using HPLC or TLC to track decomposition products .

Advanced Research Questions

Q. How can density-functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and partial charges. These insights guide predictions about nucleophilic/electrophilic sites and redox behavior . For thermochemical accuracy, include exact-exchange corrections (e.g., Becke’s 1993 functional) to refine activation energies for reactions like sulfonamide hydrolysis .

Q. What crystallographic methods resolve structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software can determine bond lengths, torsion angles (e.g., nitro group orientation relative to the pyridine ring), and intermolecular interactions (e.g., hydrogen bonds between sulfonamide NH and nitro O atoms). Refinement protocols should account for thermal motion and disorder .

Q. How do conflicting spectral data (e.g., NMR vs. computational predictions) arise, and how can they be reconciled?

- Methodology : Discrepancies may stem from solvent effects, dynamic processes (e.g., rotational barriers in sulfonamide groups), or DFT basis set limitations. Cross-validate experimental data with ab initio NMR chemical shift calculations (e.g., GIAO method) and variable-temperature NMR to detect conformational exchange .

Q. What strategies optimize the bioactivity of this compound in medicinal chemistry studies?

- Methodology : Perform SAR studies by modifying substituents on the pyridine ring (e.g., halogenation at C4/C5) or sulfonamide N-methyl group. Evaluate in vitro assays (e.g., enzyme inhibition, cytotoxicity) and correlate results with computed ADMET properties (logP, PSA) . Co-crystallization with target proteins (e.g., kinases) can guide structure-based design .

Data Interpretation and Troubleshooting

Q. How can researchers address low yields in the synthesis of this compound?

- Methodology :

- Side Reactions : Monitor for over-sulfonylation (e.g., disubstitution) via LC-MS. Use protective groups (e.g., Boc) on the amine if necessary .

- Purification Challenges : Switch to reverse-phase HPLC for polar byproducts or employ ion-exchange resins to remove unreacted sulfonyl chlorides .

Q. What analytical approaches validate the purity of this compound in complex matrices?

- Methodology : Combine HPLC-UV (λ = 254 nm) with charged aerosol detection (CAD) for non-UV-active impurities. For trace metal analysis, ICP-MS is recommended if the compound is used in catalysis .

Tables for Key Data

| Property | Experimental Value | Computational Prediction | Reference |

|---|---|---|---|

| Melting Point (°C) | 148–150 | N/A | |

| LogP (Octanol-Water) | 1.2 ± 0.3 | 1.5 (DFT-B3LYP) | |

| HOMO-LUMO Gap (eV) | N/A | 4.8 (B3LYP/6-31G(d,p)) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.